Hexanohydrazide
Overview
Description
Hexanohydrazide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The identification of a compound’s targets is a crucial step in understanding its mechanism of action .
Mode of Action
The mode of action of Hexanohydrazide remains largely unknown due to the lack of comprehensive studies . Generally, the mode of action refers to how a compound interacts with its target, leading to a series of biochemical events within the cell . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate how a compound like this compound might exert its effects.
Pharmacokinetics
Pharmacokinetics is crucial in understanding how the body affects a drug, including how quickly and completely the drug is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .
Biochemical Analysis
Biochemical Properties
Hexanohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazone derivatives. These derivatives are utilized in molecular switches, sensing, metallo assemblies, and drugs . This compound interacts with enzymes, proteins, and other biomolecules through its hydrazide functional group, which contains the –CO–NH–N– moiety. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the biochemical properties of the compound.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of antioxidant enzymes and impact the redox state of cells . This modulation can lead to changes in cellular metabolism and energy production, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form hydrazone derivatives with aldehydes and ketones, which can then undergo further reactions such as the Wolff-Kishner reduction . This reduction converts the hydrazone derivatives into alkanes, demonstrating the compound’s ability to influence chemical reactions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving hydrazone formation and subsequent reactions . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells, highlighting the importance of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the localization and accumulation of this compound within specific cellular compartments, influencing its biochemical properties and cellular effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and cellular effects.
Properties
IUPAC Name |
hexanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRNBNHSRYCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179189 | |
Record name | Caproylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-62-1 | |
Record name | Hexanoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2443-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caproylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXANOIC HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Hexanohydrazide in biosensing applications, as highlighted in the research?
A1: this compound serves as a linker molecule in the fabrication of a biosensor for organophosphorus pesticides and metal ions. [] The research describes a biotinylated copolymer, poly(3-undecylthiophene-co-3- thiophenecarboxaldehyde) 6-biotinamido this compound, which is synthesized and then attached to a silanized glass surface. [] This copolymer, incorporating this compound, enables the immobilization of the enzyme alkaline phosphatase through a biotin-streptavidin interaction. [] This immobilized enzyme then acts as the sensing element, detecting the presence of target analytes by changes in chemiluminescence signals. []
Q2: Does the structure of this compound derivatives influence the properties of metal complexes?
A2: Yes, the structure of this compound derivatives can significantly impact the properties of metal complexes. Research focusing on copper(II) complexes with 3,5-di(tert-butyl)salicylaldehyde acylhydrazone, a derivative of this compound, revealed this influence. [] The study demonstrated that both the structural features of the ligands, including the this compound derivative, and the nature of the accompanying acido ligands played a crucial role in determining the final structure and properties of the resulting metal complexes. [] This highlights the importance of considering structural variations in this compound derivatives when designing metal complexes for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.